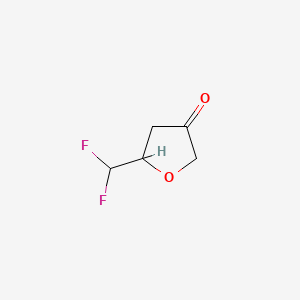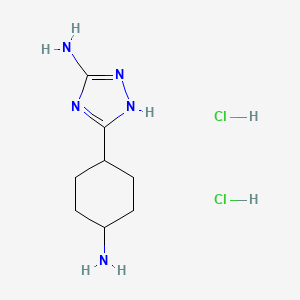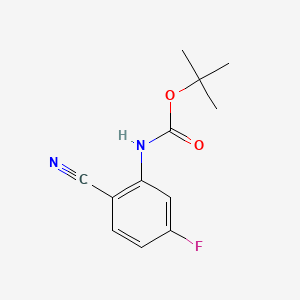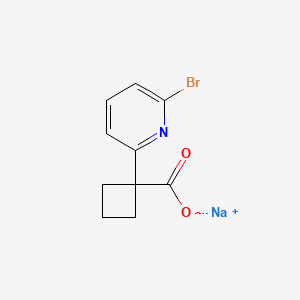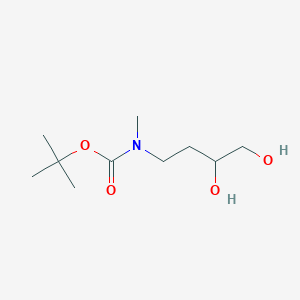
tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate: is a chemical compound with a molecular weight of 205.25 g/mol . It is known for its unique blend of properties, making it valuable in various research and development endeavors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3,4-dihydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler carbamates.
科学研究应用
Chemistry
In chemistry, tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate is used as a reference standard for pharmaceutical testing . Its unique properties make it valuable for studying various chemical reactions and mechanisms.
Biology
In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in drug development and testing to evaluate its efficacy and safety.
Industry
In industrial applications, the compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.
作用机制
The mechanism of action of tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and altering their activity. This interaction can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.
相似化合物的比较
Similar Compounds
- tert-Butyl N-(3,4-dihydroxybutyl)carbamate
- 7-tert-butyl-N-(3,4-dihydroxybutyl)-1H,5H,6H,7H,8H-pyrrolo[3,2-b]quinoline-3-carboxamide
Uniqueness
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate is unique due to its specific molecular structure and properties. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for various research and industrial applications.
属性
分子式 |
C10H21NO4 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11(4)6-5-8(13)7-12/h8,12-13H,5-7H2,1-4H3 |
InChI 键 |
KHJDCCKWDPTBEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)

![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
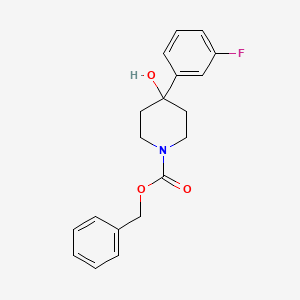
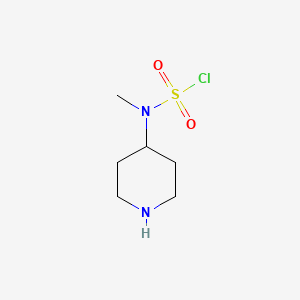

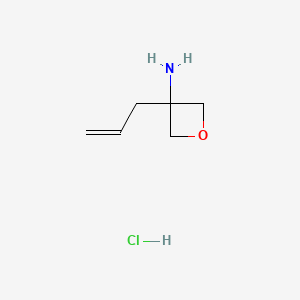
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
